Hemodynamic Profile of Ranolazine vs. Ivabradine in Chronic Ischemic Heart Disease
In an 8-week randomized clinical trial, ranolazine demonstrated superior clinical efficacy and a distinct hemodynamic profile compared to ivabradine in patients with chronic ischemic heart disease and persistent angina. Ranolazine improved angina symptoms without lowering heart rate, whereas ivabradine's mechanism inherently reduces heart rate [1].
| Evidence Dimension | Angina symptom improvement (SAQ score) and Hemodynamic effects (Heart Rate, Blood Pressure) |
|---|---|
| Target Compound Data | SAQ score improvement to 90.98±3.12 at 8 weeks; No significant change in heart rate or blood pressure. |
| Comparator Or Baseline | Ivabradine (5 mg BID): SAQ score improvement to 81.48±2.52 at 8 weeks; Significant reduction in heart rate and blood pressure. |
| Quantified Difference | SAQ score was 9.5 points higher with ranolazine. Heart rate and blood pressure were significantly lower in the ivabradine group compared to the ranolazine group (p<0.05). |
| Conditions | Randomized clinical trial, 46 patients (23 per group), ranolazine 500 mg BID vs. ivabradine 5 mg BID for 8 weeks, plus standard therapy. |
Why This Matters
This differentiation is crucial for selecting an anti-anginal agent in patients where lowering heart rate or blood pressure is undesirable or contraindicated.
- [1] Niazi AWK, et al. COMPARISON OF EFFICACY AND SAFETY OF RANOLAZINE AND IVABRADINE IN CHRONIC ISCHEMIC HEART DISEASE PATIENTS. J Ayub Med Coll Abbottabad. 2024;36(4-Suppl 1):986-990. View Source
